3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
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Overview
Description
3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic compound that features a pyridazine ring substituted with chlorophenyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which is then coupled with the pyridazine ring through a series of reactions involving chlorophenyl and trifluoromethylphenyl intermediates. The reaction conditions often require the use of nonchlorinated organic solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethylphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Chlorobis[4-(trifluoromethyl)phenyl]phosphine: Another compound featuring trifluoromethyl and chlorophenyl groups.
1-(4-Chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: A compound with similar structural motifs but different functional groups.
Uniqueness
What sets 3-(4-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine apart is its unique combination of a pyridazine ring with both chlorophenyl and trifluoromethylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12ClF3N4OS |
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Molecular Weight |
448.8 g/mol |
IUPAC Name |
5-[[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H12ClF3N4OS/c21-15-7-3-12(4-8-15)16-9-10-18(27-26-16)30-11-17-25-19(28-29-17)13-1-5-14(6-2-13)20(22,23)24/h1-10H,11H2 |
InChI Key |
AYNNSVWJDRJVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Origin of Product |
United States |
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